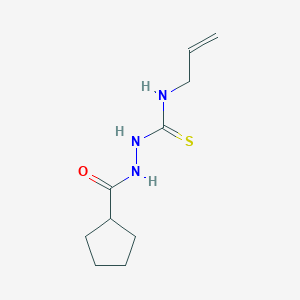

![molecular formula C15H20N2O2 B4626545 2-(4-methoxybenzoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4626545.png)

2-(4-methoxybenzoyl)octahydropyrrolo[1,2-a]pyrazine

説明

Synthesis Analysis

The synthesis of octahydropyrrolo[1,2-a]pyrazines, a category to which our compound of interest belongs, can be approached through new routes starting from 3,4-dihydropyrrolo[1,2-a]pyrazines. These intermediates are accessible through methods involving the hydrogenation of the azomethine bond and further catalysis by precious metals in acidic medium at room temperature and atmospheric pressure, offering a more straightforward path than previous methods relying on difficultly available starting materials (Likhosherstov, Peresada, & Skoldinov, 1993).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as substituted 2-aminobenzo[b]pyrans, has been established through X-ray diffraction analysis. These findings contribute to understanding the structural framework and bonding interactions of pyrazine derivatives, including our compound of interest (Shestopalov, Emelianova, & Nesterov, 2003).

Chemical Reactions and Properties

Chemical reactions involving the compound focus on the transformation of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds, leading to the synthesis of various pyrazine derivatives. These reactions highlight the compound's reactivity and the potential for creating diverse molecular structures with specific properties (Shandala, Ayoub, & Mohammad, 1984).

Physical Properties Analysis

The liquid-crystalline materials based on rhodium carboxylate coordination polymers, including pyrazine adducts, offer insights into the physical properties of pyrazine derivatives. These materials exhibit columnar and cubic mesophases, with melting transition temperatures close to or below room temperature, indicating the compound's potential for applications in material science (Rusjan, Donnio, Guillon, & Cukiernik, 2002).

Chemical Properties Analysis

The reactivity of pyrazole and 1,2,4-triazole derivatives, including our compound of interest, plays a significant role in medicinal chemistry and pharmacy. The ability to modify these structures chemically and the significant pharmacological potential among these heterocycles underscore the importance of understanding their chemical properties for developing new therapeutic agents (Fedotov, Hotsulia, & Panasenko, 2022).

科学的研究の応用

Synthesis of Heterocyclic Compounds

Research on pyrazole and 1,2,4-triazole derivatives, including those with methoxyphenyl groups similar to 2-(4-methoxybenzoyl)octahydropyrrolo[1,2-a]pyrazine, highlights the strategic role these compounds play in modern medicine and pharmacy. The significant chemical modification possibilities and pharmacological potential of these heterocycles make them valuable in the synthesis of new substances with potential biological activities. The structural combination of heterocycles in a single molecule can enhance interaction with various biological targets, making them scientifically attractive for further exploration (Fedotov et al., 2022).

Anticancer and Antidepressant Activities

Compounds with structural similarities to 2-(4-methoxybenzoyl)octahydropyrrolo[1,2-a]pyrazine have been synthesized and evaluated for their biological activities. For example, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives have been tested for in vitro cytotoxic activity against cancer cells, showcasing potential anticancer properties (Hassan et al., 2014). Additionally, 3,5-diphenyl-2-pyrazoline derivatives have demonstrated antidepressant activities in behavioral tests on mice, indicating potential applications in treating mood disorders (Palaska et al., 2001).

Antimicrobial and Antioxidant Properties

Research has also shown that pyrazoline derivatives, such as 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline, possess significant antimicrobial and antioxidant activities. These compounds have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as strong antioxidant properties in tests like the DPPH assay (Khotimah et al., 2018).

Development of Pro-apoptotic Agents

The synthesis of benzothiopyrano[4,3-c]pyrazole derivatives and their phenyl-substituted counterparts has revealed a capacity to inhibit tumor cell growth through the induction of mitochondrial permeability transition (MPT). This process leads to the collapse of the mitochondrial membrane potential and the release of caspase activators, triggering apoptosis in tumor cells (Dalla Via et al., 2009).

特性

IUPAC Name |

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-19-14-6-4-12(5-7-14)15(18)17-10-9-16-8-2-3-13(16)11-17/h4-7,13H,2-3,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLOORQJPCSRPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN3CCCC3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl(4-methoxyphenyl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

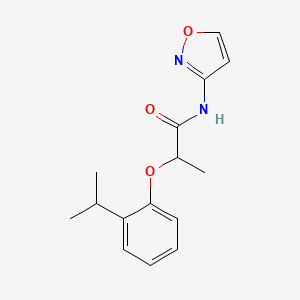

![5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626473.png)

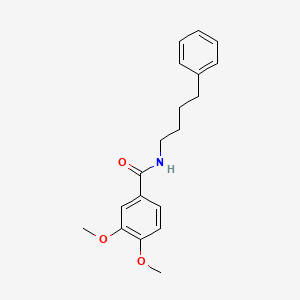

![N-ethyl-2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4626495.png)

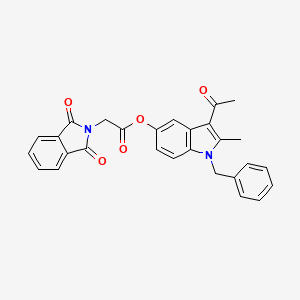

![3-(1-benzothien-3-yl)-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4626505.png)

![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626515.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4626521.png)

![3-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B4626558.png)

![2-(3-methyl-1-benzofuran-2-yl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626564.png)

![N-bicyclo[2.2.1]hept-2-yl-2-(2-naphthyloxy)propanamide](/img/structure/B4626568.png)

![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4626574.png)

![3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4626582.png)